molecular formula C15H13NaO3 B1343474 Fenoprofen sodium CAS No. 34691-31-1

Fenoprofen sodium

Katalognummer: B1343474
CAS-Nummer: 34691-31-1
Molekulargewicht: 264.25 g/mol
InChI-Schlüssel: WVKIYGXHDKTNFO-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Fenoprofen sodium has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studies of drug synthesis and reaction mechanisms.

    Biology: Investigated for its effects on cellular processes and inflammation pathways.

    Medicine: Studied for its therapeutic effects in treating pain and inflammation, as well as its potential side effects.

    Industry: Used in the development of new drug formulations and delivery systems

Wirkmechanismus

The exact mode of action of Fenoprofen is unknown, but it is thought that prostaglandin synthetase inhibition is involved . Fenoprofen has been shown to inhibit prostaglandin synthetase isolated from bovine seminal vesicles .

Safety and Hazards

People who take NSAIDs such as fenoprofen may have a higher risk of having a heart attack or a stroke than people who do not take these medications . These events may happen without warning and may cause death . This risk may be higher for people who take NSAIDs for a long time . NSAIDs such as fenoprofen may cause ulcers, bleeding, or holes in the stomach or intestine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Fenoprofen sodium can be synthesized through several methods. One common method involves the reaction of 3-phenoxybenzaldehyde with malonic acid in the presence of a base to form 3-phenoxyphenylacrylic acid. This intermediate is then hydrogenated to produce 3-phenoxyphenylpropionic acid, which is subsequently converted to fenoprofen through a series of reactions .

Industrial Production Methods

In industrial settings, this compound is typically produced through a multi-step synthesis process that involves the use of various reagents and catalysts to ensure high yield and purity. The process often includes steps such as esterification, hydrogenation, and crystallization to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Fenoprofen sodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of fenoprofen .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

IUPAC Name

sodium;2-(3-phenoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3.Na/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;/h2-11H,1H3,(H,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKIYGXHDKTNFO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40956173
Record name Sodium 2-(3-phenoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40956173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34691-31-1
Record name Fenoprofen sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034691311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2-(3-phenoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40956173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENOPROFEN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/869607J16Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In a suitable vessel, 32.8 g. of anhydrous sodium carbonate were dissolved in 500 ml. of deionized water. To this solution were added 100 g of 2-(3-phenoxyphenyl)propionic acid. The reaction mixture was agitated vigorously until all of the acid was in solution and reacted to form sodium 2-(3-phenoxyphenyl)propionate. The resulting reaction mixture was diluted to a total volume of 2 l with deionized water. The dilute propionate solution was transferred to a 4 liter beaker.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fenoprofen sodium
Reactant of Route 2
Reactant of Route 2
Fenoprofen sodium
Reactant of Route 3
Reactant of Route 3
Fenoprofen sodium
Reactant of Route 4
Fenoprofen sodium
Reactant of Route 5
Fenoprofen sodium
Reactant of Route 6
Fenoprofen sodium
Customer
Q & A

A: Fenoprofen sodium, like other NSAIDs, primarily exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes. While the provided abstracts don't delve into specific COX isoforms (COX-1 and COX-2), research suggests that this compound displays a preference for inhibiting COX-1 [, ]. COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX activity, this compound reduces prostaglandin synthesis, thereby alleviating inflammation and associated symptoms.

A: Research indicates that this compound demonstrates potent inhibition of platelet aggregation, surpassing the efficacy of Aspirin and phenylbutazone in some studies []. Specifically, it effectively inhibits collagen-induced platelet aggregation in both in vitro (human, rabbit, and guinea pig) and in vivo (rabbit and guinea pig) settings []. This suggests its potential utility in conditions where platelet aggregation plays a significant role.

A: While this compound exhibits anti-inflammatory properties, a double-masked trial investigating its topical application for chronic aphakic cystoid macular edema found it to be ineffective []. This suggests that its anti-inflammatory action might not be sufficient to counter the specific pathophysiology of this condition.

A: Interestingly, both this compound and its calcium salt (Fenoprofen calcium) exhibit thermotropic liquid crystalline properties []. This means they can transition between different liquid crystal phases upon heating or cooling. The implications of these mesomorphic properties on drug delivery and formulation are areas of potential research interest.

A: The provided research highlights some limitations. For instance, the study on chronic aphakic cystoid macular edema had a small sample size, potentially impacting the conclusiveness of the findings []. Additionally, detailed information on the long-term effects, optimal drug delivery strategies, and potential for resistance development with this compound is limited in the provided abstracts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.